molecular formula C6H4N4O B13099119 Pyrimido[5,4-d]pyrimidin-2(1H)-one CAS No. 28285-66-7

Pyrimido[5,4-d]pyrimidin-2(1H)-one

Cat. No.: B13099119
CAS No.: 28285-66-7
M. Wt: 148.12 g/mol
InChI Key: RLJCWYYOGHGGBV-UHFFFAOYSA-N
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Description

Pyrimido[5,4-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the pyrimidopyrimidine family, which is known for its potential in various biological applications, including anticancer, antiviral, and antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[5,4-d]pyrimidin-2(1H)-one typically involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a molar ratio of 1:1:2 . This reaction can be carried out in ethanol as a solvent. Another method involves the treatment of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with diamines and formalin in a molar ratio of 2:1:4 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, aromatic aldehydes, and various amines. The reactions are typically carried out in solvents like ethanol under controlled temperatures .

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which have been shown to exhibit significant biological activities .

Biological Activity

Pyrimido[5,4-d]pyrimidin-2(1H)-one is a member of the pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, making it a valuable target for drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Synthesis

This compound can be synthesized through various methods, including multi-component reactions and cyclization processes. The synthesis often involves the reaction of substituted pyrimidines or related compounds under specific conditions to yield the desired product with potential biological activity.

Antitumor Activity

This compound derivatives have shown promising antitumor properties. In a study involving 60 different human tumor cell lines, several compounds demonstrated significant inhibitory effects at low concentrations (log10 GI50 = -4.7), indicating their potential as anticancer agents . The presence of nitrogen heterocycles in these compounds is believed to enhance their activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against hepatitis B virus (HBV) replication. Compounds derived from this scaffold have been identified as effective nucleoside transport inhibitors, which may enhance their therapeutic efficacy against viral infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through various assays. For instance, certain derivatives showed potent inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that these compounds could serve as potential anti-inflammatory agents.

Antioxidant Activity

This compound derivatives have also been evaluated for antioxidant activity. These compounds demonstrated significant free radical scavenging abilities and were effective in reducing oxidative stress markers in cellular models .

The biological activities of this compound are often linked to their ability to inhibit key enzymes involved in cellular processes:

  • Tyrosine Kinase Inhibition : Many derivatives act as inhibitors of the epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are crucial in cancer cell proliferation and survival .
  • Dihydrofolate Reductase Inhibition : This mechanism is particularly relevant for antitumor activity as it disrupts DNA synthesis in rapidly dividing cells .

Case Study 1: Antitumor Screening

In a comprehensive screening study, several this compound derivatives were evaluated against various cancer cell lines. Notably, compound 4a exhibited high selectivity towards CNS and ovarian cancer cells with low GI50 values, demonstrating its potential for targeted cancer therapy .

Case Study 2: Antiviral Efficacy

A recent investigation highlighted the effectiveness of this compound derivatives in inhibiting HBV DNA replication in vitro. The results indicated that these compounds could serve as lead candidates for developing antiviral therapies against HBV .

Data Summary

Activity TypeMechanismKey Findings
AntitumorTyrosine kinase inhibitionEffective against multiple tumor lines
AntiviralNucleoside transport inhibitionInhibits HBV replication
Anti-inflammatoryCOX-2 inhibitionComparable efficacy to celecoxib
AntioxidantFree radical scavengingSignificant reduction in oxidative stress

Properties

CAS No.

28285-66-7

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

1H-pyrimido[5,4-d]pyrimidin-2-one

InChI

InChI=1S/C6H4N4O/c11-6-8-2-4-5(10-6)1-7-3-9-4/h1-3H,(H,8,10,11)

InChI Key

RLJCWYYOGHGGBV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C=NC(=O)N2

Origin of Product

United States

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